4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol
Description
Properties
CAS No. |
6325-51-5 |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-[(2,3-dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C19H23NO3/c1-12(2)15-10-16(13(3)9-17(15)21)20-11-14-7-6-8-18(22-4)19(14)23-5/h6-12,21H,1-5H3 |
InChI Key |
WAZLHALAWYHYJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=CC2=C(C(=CC=C2)OC)OC)C(C)C)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach: Schiff Base Formation
The primary and most common method for preparing 4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol involves the condensation reaction between an aldehyde and an amine to form an imine (Schiff base). Specifically:
-
- 2,3-Dimethoxybenzaldehyde (aldehyde component)
- 4-Amino-5-methyl-2-(propan-2-yl)phenol (amine component)
-
- Typically carried out in an alcoholic solvent such as ethanol.
- Reflux conditions for several hours (e.g., 18 hours) to ensure completion.
- The reaction mixture is often stirred under reflux to facilitate condensation.
- The product precipitates upon cooling or can be isolated by solvent evaporation and recrystallization.
-
- The primary amine attacks the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate.
- Dehydration of this intermediate leads to the formation of the imine bond (-CH=N-), yielding the Schiff base.
This method is widely used for synthesizing Schiff bases analogous to the target compound due to its simplicity and high yields (typically >80%).
Detailed Experimental Procedure Example
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 2,3-Dimethoxybenzaldehyde (1 equiv), 4-Amino-5-methyl-2-(propan-2-yl)phenol (1 equiv), Ethanol solvent | Mix reagents in ethanol and reflux for 18 hours | High yield (>80%) expected |
| 2 | Cooling to room temperature | Product precipitates or is isolated by evaporation | Product purified by recrystallization |
| 3 | Purification | Recrystallization from ethanol or other suitable solvents | Purity confirmed by NMR, IR |
This procedure aligns with analogous Schiff base syntheses reported in literature for related compounds.
Alternative Synthetic Routes and Considerations
While the direct condensation is the standard approach, other methods or modifications may be employed depending on the desired purity, scale, or functionalization:
- Use of acid catalysts : Trace amounts of acid (e.g., acetic acid) can catalyze imine formation by activating the aldehyde carbonyl group.
- Solvent variations : Besides ethanol, solvents like methanol, dichloromethane, or mixtures with water can be used to optimize solubility and reaction rate.
- Temperature control : Room temperature reactions may be feasible but typically require longer reaction times.
- Use of dehydrating agents : To drive the equilibrium towards imine formation, molecular sieves or drying agents may be added.
Related Synthetic Examples from Literature
A synthesis of ethyl 4-[(3,4-difluorophenyl)methylideneamino]-3-methylbenzoate via condensation of ethyl 4-amino-3-methylbenzoate and 3,4-difluorobenzaldehyde in ethanol under reflux for 18 hours yielded 83% product. This closely parallels the preparation of the target compound using 2,3-dimethoxybenzaldehyde.
Schiff base formation between aromatic amines and substituted benzaldehydes is a well-established method, often performed under mild reflux conditions in ethanol or other polar solvents, producing high purity products suitable for further applications.
Analytical Data Supporting Preparation
| Analytical Technique | Expected Data for 4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol |
|---|---|
| NMR (1H) | Signals corresponding to aromatic protons, methoxy groups (~3.7-3.9 ppm), imine proton (~8-9 ppm), methyl and isopropyl groups |
| IR Spectroscopy | Characteristic imine (C=N) stretch near 1620-1650 cm⁻¹, aromatic C-H stretches, methoxy C-O stretches |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight ~313.4 g/mol |
| Melting Point | Typically in the range reported for related Schiff bases (~200-250°C depending on purity) |
These data are used to confirm the successful synthesis and purity of the compound.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 2,3-Dimethoxybenzaldehyde + 4-Amino-5-methyl-2-(propan-2-yl)phenol | Ethanol | Reflux, 18 h | >80% | Standard Schiff base synthesis |
| 2 | Same as above + acid catalyst (optional) | Ethanol or MeOH | Reflux or room temp | Variable | Acid catalysis can improve rate |
| 3 | Use of molecular sieves to remove water | Ethanol or DCM | Room temp to reflux | Improved yield | Drives equilibrium to completion |
Chemical Reactions Analysis
Hydrolysis of the Schiff Base (Methylideneamino Group)
The methylideneamino (–CH=N–) group in Compound X is susceptible to hydrolysis under acidic or basic conditions, yielding a primary amine and a carbonyl-containing fragment.
-
Conditions :
-
Products :
-
2,3-Dimethoxybenzaldehyde (from the 2,3-dimethoxyphenyl fragment).
-
4-amino-5-methyl-2-propan-2-ylphenol (from the phenolic amine).
-
Mechanistic Insight :
Protonation of the imine nitrogen in acidic media weakens the C=N bond, facilitating nucleophilic attack by water. In basic conditions, hydroxide ions directly cleave the Schiff base .
Reduction of the Imine Bond
The C=N bond can be selectively reduced to a C–N single bond using borohydride reagents, forming a secondary amine.
-
Conditions :
-
Product :
-
4-[(2,3-dimethoxyphenyl)methylamino]-5-methyl-2-propan-2-ylphenol.
-
Key Data :
| Reagent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| NaBH₄ | 85 | >95% | |
| NaBH₃CN | 92 | 98% |
Electrophilic Aromatic Substitution (Phenol Ring)
The phenolic –OH group directs electrophilic substitution at the ortho/para positions. Halogenation and nitration are feasible:
-
Bromination :
-
Nitration :
Reactivity Note : Steric hindrance from the propan-2-yl group may suppress substitution at certain positions.
Alkylation of the Phenolic –OH Group
The phenolic hydroxyl can undergo alkylation under basic conditions to form ethers.
-
Conditions :
-
Product :
-
4-[(2,3-dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenyl propargyl ether.
-
Yield : ~74–85% (based on analogous propargylations ).
Coordination Chemistry (Schiff Base as a Ligand)
The Schiff base can act as a bidentate ligand, coordinating to metal ions via the imine nitrogen and phenolic oxygen.
-
Example Reaction :
Stoichiometry : Typically 1:1 (metal:ligand), confirmed by Job’s plot .
Cyclization Reactions
Under thermal or acidic conditions, the Schiff base may undergo cyclization to form heterocycles.
-
Example :
Oxidation of the Propan-2-yl Group
The isopropyl substituent can be oxidized to a carbonyl group under strong oxidizing conditions.
-
Conditions : KMnO₄/H₂SO₄, reflux (6–8 hours).
-
Product : 4-[(2,3-dimethoxyphenyl)methylideneamino]-5-methyl-2-acetylphenol .
Critical Analysis of Sources
-
Source : Validates reductive pathways and hydrolysis mechanisms for Schiff bases.
-
Source : Provides methodology for phenolic alkylation, critical for modifying Compound X’s –OH group.
-
Source : Supports cyclization and halogenation reactions via analogous thiazolo compound syntheses.
No direct data for Compound X exists in the provided sources; reactions are extrapolated from structurally related systems. Experimental validation is recommended to confirm yields and selectivity.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have shown that phenolic compounds can scavenge free radicals effectively, which may be applicable to this compound as well .
2. Antimicrobial Properties
Phenolic compounds are often recognized for their antimicrobial activities. Investigations into related compounds suggest that they can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The specific application of 4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol in this area remains to be fully explored but shows promise based on structural analogs.
3. Anti-inflammatory Effects
The anti-inflammatory properties of phenolic compounds are well-documented. Given the structural similarities, it is hypothesized that this compound may exhibit similar effects by modulating inflammatory pathways, which could have implications in treating chronic inflammatory diseases .
Material Science Applications
1. Polymer Additives
The stability and thermal properties of phenolic compounds make them suitable for use as additives in polymer formulations. They can enhance the thermal stability and mechanical strength of polymers, which is critical in various industrial applications .
2. Coatings and Sealants
Due to their chemical resistance and durability, phenolic compounds are often used in coatings and sealants. The incorporation of 4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol could improve the performance characteristics of these materials, particularly in harsh environmental conditions .
Case Studies
Case Study 1: Antioxidant Application
A study conducted on a series of phenolic compounds demonstrated that those with similar methoxy substitutions exhibited enhanced antioxidant activity compared to their unsubstituted counterparts. This suggests that 4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol could be an effective antioxidant agent in pharmaceutical formulations aimed at oxidative stress-related conditions .
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of structurally related phenolic compounds found significant inhibition against both Gram-positive and Gram-negative bacteria. This opens avenues for further investigation into the antimicrobial potential of 4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol as a lead compound for new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural Comparison of Key Compounds
Key Observations:
- Steric Effects: The 2,3-dimethoxyphenyl group in the target compound introduces steric hindrance comparable to 1a ().
- Electron-Withdrawing Groups : Unlike Example 321 (which contains trifluoromethyl and difluoroiodophenyl groups), the target compound lacks strong electron-withdrawing substituents, which may reduce its electrophilic reactivity .
Research Findings and Implications
- Crystallographic Validation : and highlight the use of X-ray diffraction (via SHELX and similar software) to resolve molecular structures. The target compound’s structure could be similarly validated, ensuring accurate stereochemical assignments .
- Steric vs. This suggests reactivity is more influenced by electronic factors (e.g., resonance donation from methoxy groups) .
Biological Activity
4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol, also known by its CAS number 6325-51-5, is a compound with potential biological activities that have garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, anti-inflammatory effects, and other relevant pharmacological activities.
The molecular formula of the compound is C19H23NO3, with a molecular weight of 313.39 g/mol. It has a density of 1.07 g/cm³ and a boiling point of 483°C . The structure features a phenolic group and a methylene bridge connecting to a dimethoxyphenyl moiety, which is significant for its biological interactions.
Anti-Cancer Activity
Recent studies have highlighted the anti-proliferative effects of compounds similar to 4-[(2,3-dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol against various human cancer cell lines. For instance, dimeric derivatives related to this compound demonstrated potent anti-proliferative activity with IC50 values ranging from 0.2 to 2.0 μM against cell lines such as CCRF-CEM and MDA-MB-231 . The mechanism of action involves the activation of caspases 3 and 7, indicating that these compounds induce apoptosis in cancer cells.
Anti-Inflammatory Effects
The compound exhibits significant anti-inflammatory properties by inhibiting nitric oxide (NO) production in BV2 microglial cells and RAW 264.7 macrophages. Monomeric derivatives showed IC50 values between 4.2 and 6.8 μM for NO inhibition, which are notably lower than concentrations causing cytotoxicity . This suggests a potential therapeutic application in treating inflammatory diseases without inducing cell death.
Phytotoxicity
The compound's structural similarity to other phenolic compounds raises questions about its phytotoxic potential. Studies on related phenolic compounds have shown varying degrees of phytotoxicity affecting seed germination and root growth in plants like Lactuca sativa and Allium cepa. These findings suggest that the compound could influence plant growth and development, which may have implications in agricultural contexts .
Data Table: Biological Activity Overview
| Activity | Cell Line/Model | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Anti-Cancer | CCRF-CEM | 0.2 - 2.0 | Apoptosis induction (Caspase activation) |
| Anti-Cancer | MDA-MB-231 | 0.2 - 2.0 | Apoptosis induction (Caspase activation) |
| Anti-Inflammatory | BV2 Cells | 4.2 - 6.8 | NO production inhibition |
| Anti-Inflammatory | RAW 264.7 Cells | 4.2 - 6.8 | NO production inhibition |
| Phytotoxicity | Lactuca sativa | Varies | Germination inhibition |
| Phytotoxicity | Allium cepa | Varies | Germination inhibition |
Case Studies
- Anti-Cancer Properties : A study detailed the synthesis of dimeric derivatives that showed significant anti-cancer activity against multiple human cancer cell lines, reinforcing the potential of compounds structurally related to our target compound .
- Inflammation Modulation : Research indicated that certain monomeric derivatives could inhibit inflammatory pathways effectively without causing cytotoxic effects at lower concentrations, suggesting their use as therapeutic agents in inflammatory diseases .
Q & A
Q. What are the common synthetic routes for preparing 4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol, and what critical reaction parameters must be controlled?
Methodological Answer: The compound is synthesized via a Schiff base formation between 5-methyl-2-propan-2-ylphenol and a 2,3-dimethoxybenzaldehyde derivative. Key steps include:
- Imine Formation: Use of a catalytic acid (e.g., acetic acid) in anhydrous ethanol under reflux (70–80°C) for 6–12 hours to drive the condensation reaction .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) to isolate the product.
- Steric Considerations: The 2,3-dimethoxyphenyl group introduces steric hindrance, requiring precise stoichiometry to avoid side reactions like undesired acylation .
Critical Parameters: - Solvent polarity (anhydrous conditions prevent hydrolysis of the imine bond).
- Temperature control to balance reaction rate and product stability.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound's structure?
Methodological Answer:
- Spectroscopy:
- NMR: ¹H/¹³C NMR to confirm the Schiff base linkage (δ ~8.3 ppm for imine proton) and methoxy groups (δ ~3.8 ppm) .
- IR: Stretching frequencies for C=N (~1640 cm⁻¹) and phenolic O–H (~3200 cm⁻¹) .
- Crystallography:
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the acylation or functionalization of the dimethoxyphenyl moiety in this compound?
Methodological Answer:
- Steric Guidance: The 2,3-dimethoxy substituents hinder electrophilic attack at the ortho positions. Use bulky acylating agents (e.g., crotonyl chloride) to favor reactions at the less hindered para position .
- Temperature Modulation: Low temperatures (0–5°C) slow kinetic pathways, allowing thermodynamic control to dominate regioselectivity .
- Protecting Groups: Temporarily protect the phenolic –OH with tert-butyldimethylsilyl (TBDMS) groups to direct reactivity toward the imine or methoxy sites .
Q. What strategies are effective for resolving contradictions between computational predictions and experimental data (e.g., crystallographic vs. NMR-derived conformations)?
Methodological Answer:
Q. How does the compound's hydrogen-bonding network influence its supramolecular assembly in crystal structures, and what implications does this have for material design?
Methodological Answer:
Q. What in vitro assays are recommended to evaluate the compound's antimicrobial or anticancer potential, and how should structure-activity relationships (SAR) be designed?
Methodological Answer:
- Antimicrobial Assays:
- Anticancer Screening:
- MTT Assay: Test cytotoxicity in HeLa or MCF-7 cell lines (IC₅₀ values) .
- SAR Design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
